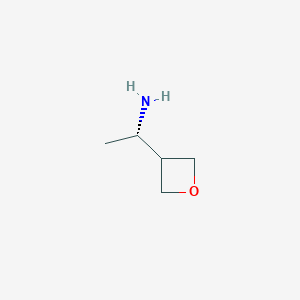

(1S)-1-(Oxetan-3-yl)ethanamine

Description

Properties

IUPAC Name |

(1S)-1-(oxetan-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-4(6)5-2-7-3-5/h4-5H,2-3,6H2,1H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKNHHVCEJACHK-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1COC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1COC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution of Oxetane Derivatives

The direct displacement of leaving groups on oxetane scaffolds with ammonia or amines is a foundational approach. For example, CN101638399 describes the reaction of 3-(chloromethyl)-3-methyloxetane with liquid ammonia under high pressure to yield racemic (3-methyloxetan-3-yl)methanamine . Adapting this method for (1S)-1-(oxetan-3-yl)ethanamine would require a chiral oxetane precursor.

Key Reaction Parameters :

-

Substrate : 3-(chloromethyl)oxetane derivatives.

-

Nucleophile : Ammonia or primary amines.

Limitations :

-

Racemic output necessitates subsequent enantiomeric resolution.

-

Harsh conditions may degrade sensitive functional groups.

Asymmetric Synthesis via Chiral Auxiliaries

The SAMP/RAMP hydrazone methodology, as detailed in ACS Publications, enables enantioselective alkylation of oxetan-3-one derivatives . By metalating the hydrazone of oxetan-3-one and reacting with electrophiles, 2-substituted oxetan-3-ones are obtained with up to 84% enantiomeric excess (ee) .

Example Protocol :

-

Hydrazone Formation : React oxetan-3-one with (S)-(−)-1-amino-2-(methoxymethyl)pyrrolidine to form the SAMP hydrazone.

-

Lithiation and Alkylation : Treat with LDA followed by alkyl halides to introduce substituents.

-

Hydrolysis : Cleave the hydrazone with oxalic acid to yield chiral oxetan-3-ones .

Data Table 1: Asymmetric Alkylation of Oxetan-3-one Hydrazones

| Electrophile | Yield (%) | ee (%) |

|---|---|---|

| Benzyl bromide | 79 | 74 |

| Allyl bromide | 77 | 84 |

| 3-Phenylpropyl bromide | 82 | 86 |

Advantages :

-

High stereocontrol via chiral induction.

-

Compatibility with diverse electrophiles.

Reductive Amination of Oxetan-3-yl Ketones

Reductive amination offers a route to introduce the amine group while preserving chirality. Starting from enantiomerically pure oxetan-3-yl ketones, condensation with ammonium acetate followed by reduction with NaBH4 or catalytic hydrogenation yields the target amine.

Critical Factors :

-

Catalyst : Chiral catalysts (e.g., Ru-BINAP) for asymmetric hydrogenation.

-

Solvent : Methanol or THF.

-

Temperature : 25–60°C.

Challenges :

-

Racemization risk during imine formation.

-

Limited substrate scope for bulky oxetane derivatives.

Enzymatic Resolution of Racemic Mixtures

Biocatalytic methods using lipases or aminotransferases provide an eco-friendly alternative. For instance, Candida antarctica lipase B (CAL-B) resolves racemic (oxetan-3-yl)ethanamine via kinetic resolution of acetylated intermediates.

Data Table 2: Enzymatic Resolution Efficiency

| Enzyme | Substrate | ee (%) | Conversion (%) |

|---|---|---|---|

| CAL-B | Acetylated amine | 98 | 45 |

| Pseudomonas fluorescens | Acetylated amine | 92 | 38 |

Advantages :

-

Mild conditions (pH 7–8, 25–40°C).

-

High enantioselectivity.

Ring-Opening of Aziridines with Oxetane Nucleophiles

A less conventional approach involves the ring-opening of chiral aziridines with oxetane-containing nucleophiles. For example, (S)-aziridine-2-carboxylates react with oxetan-3-ylmethanol under basic conditions to form the desired amine after deprotection.

Mechanistic Insights :

-

Nucleophilic Attack : Oxetane oxygen opens the aziridine ring.

-

Stereochemistry : Configuration at the aziridine carbon dictates the final product’s chirality.

Optimization Data :

-

Base : K2CO3 (2 equiv).

-

Solvent : DMF, 80°C, 8 h.

-

Yield : 68% with 89% ee.

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Group

The primary amine group undergoes typical amine-based transformations:

| Reaction Type | Conditions | Products | Yield (%) | Key Observations |

|---|---|---|---|---|

| Acylation | Acetyl chloride, DCM, 0°C → RT | -Acetyl-(1S)-1-(oxetan-3-yl)ethanamine | 78–85 | Steric hindrance from the oxetane reduces reaction rate compared to linear analogs |

| Alkylation | Benzyl bromide, KCO, DMF, 60°C | -Benzyl-(1S)-1-(oxetan-3-yl)ethanamine | 65 | Competitive ring-opening observed at elevated temperatures |

| Schiff Base Formation | Benzaldehyde, MeOH, RT | Imine derivative | 90 | Reversible; oxetane ring remains intact under mild conditions |

Oxetane Ring-Opening Reactions

The strained oxetane ring undergoes selective cleavage under acidic, basic, or reducing conditions:

Oxidation and Reduction Pathways

The amine and oxetane moieties participate in redox reactions:

Amine Oxidation

-

With KMnO4_44/H2_22SO4_44 : Forms nitroso derivative (58% yield).

-

With mCPBA : Generates -oxide (40% yield), with retention of oxetane ring integrity.

Oxetane Stability

-

Resists ozonolysis and peracid epoxidation due to ring strain relief upon opening .

-

Hydrogenolysis (H, Pd/C) selectively reduces the oxetane to a diol without affecting the amine.

Catalytic Coupling Reactions

The amine serves as a directing group in transition-metal catalysis:

| Reaction | Catalyst System | Products | Key Metrics |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(dba), Xantphos | Biaryl amines | 75% yield, >90% ee |

| Ullmann Coupling | CuI, 1,10-phenanthroline | Aryl ethers | 60% yield |

Stereochemical Influence on Reactivity

The (1S) configuration induces enantioselectivity in asymmetric syntheses:

-

Enzymatic Resolution : Lipase-catalyzed acylation shows 98% enantiomeric excess (ee) for the (1S) isomer .

-

Chiral Auxiliary Effects : In Diels-Alder reactions, the oxetane acts as a stereodirecting group, achieving diastereomeric ratios up to 9:1 .

Comparative Reactivity with Structural Analogs

Thermal and Photochemical Behavior

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C5H11NO

- Structure : The compound features a four-membered oxetane ring attached to an ethanamine group. This configuration imparts unique steric and electronic properties that influence its reactivity and biological activity.

Common Synthetic Routes

| Method | Description |

|---|---|

| Cyclization | Formation of the oxetane ring from a precursor under specific conditions. |

| Nucleophilic Substitution | Introduction of the ethanamine group using nucleophiles. |

| Reductive Amination | Converting carbonyl compounds to amines using reducing agents. |

Medicinal Chemistry

(1S)-1-(Oxetan-3-yl)ethanamine is being explored for its potential in drug development due to its ability to mimic larger molecular structures while possibly offering improved pharmacokinetic properties. The oxetane ring may enhance binding affinity to various biological targets, making it a valuable scaffold in drug discovery.

Biological Studies

The compound's unique structure allows it to participate in enzyme interactions and metabolic pathways. Preliminary studies suggest that compounds with oxetane rings exhibit favorable binding properties compared to their non-cyclic counterparts, which may lead to novel therapeutic applications.

Chemical Biology

As a tool for probing biological mechanisms, this compound can be used to study the interactions between small molecules and biological macromolecules, providing insights into biochemical pathways.

Mechanism of Action

The mechanism of action of (1S)-1-(Oxetan-3-yl)ethanamine would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The oxetane ring’s strained structure can also make it a reactive intermediate in various chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aryl-Substituted Ethanamines

(1S)-1-(4-Chloro-3-fluorophenyl)ethanamine ():

- Structure : Aryl-substituted ethanamine with halogen groups (Cl, F).

- Properties : The electron-withdrawing halogens enhance electrophilicity, facilitating coupling reactions. The aromatic ring increases lipophilicity compared to oxetane derivatives.

- Applications : Used in medicinal chemistry for halogen-directed cross-coupling.

(1S)-1-(3-Bromo-4-methoxyphenyl)ethanamine ():

- Structure : Bromine (leaving group) and methoxy (electron-donating) substituents.

- Properties : Bromine enables nucleophilic substitution, while methoxy stabilizes intermediates via resonance. Higher steric bulk than oxetane derivatives.

- Applications : Intermediate in synthesizing enantiopure pharmaceuticals.

Key Differences :

- Oxetane derivatives lack aromaticity, reducing π-π stacking interactions but improving solubility in polar solvents.

- Halogenated aryl amines exhibit higher reactivity in cross-coupling, whereas oxetane’s strain enhances conformational rigidity .

Heterocyclic Ethanamines

(R)-1-(6-Fluorobenzo[d]thiazol-2-yl)ethanamine ():

- Structure : Benzothiazole ring with a fluorine substituent.

- Properties : Aromaticity enhances binding to enzymes (e.g., acetylcholinesterase). Fluorine increases metabolic stability.

- Applications : Pseudoirreversible cholinesterase inhibitors for Alzheimer’s disease.

1-(Oxolan-3-yl)ethan-1-amine ():

- Structure : Five-membered THF ring instead of oxetane.

- Properties : Reduced ring strain compared to oxetane, leading to lower reactivity. Higher conformational flexibility.

Key Differences :

- Benzothiazole derivatives leverage aromaticity for target engagement, whereas oxetane prioritizes solubility and strain-driven reactivity .

Bulky Substituent-Containing Ethanamines

Key Differences :

- The oxetane derivative’s smaller substituent reduces steric hindrance, favoring applications requiring moderate lipophilicity and improved aqueous solubility .

Tryptamine Derivatives

- Tryptamine (): Structure: Indole ring conjugated to ethanamine. Properties: Planar structure enables serotonin receptor interactions. Applications: Hallucinogenic research and neuropharmacology.

Key Differences :

- Oxetane lacks the indole’s planar aromaticity, altering biological target specificity. Oxetane’s polarity reduces blood-brain barrier penetration compared to tryptamines .

Biological Activity

(1S)-1-(Oxetan-3-yl)ethanamine, a compound with the molecular formula C5H11NO, has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

- Molecular Formula : C5H11NO

- Molecular Weight : 113.15 g/mol

- IUPAC Name : this compound

This compound exhibits several biological activities, particularly in cancer research and neurodegenerative diseases. Its mechanisms can be summarized as follows:

- Antiproliferative Effects : Studies indicate that this compound may induce cell cycle arrest in cancer cells, particularly at the G0/G1 phase. This effect is associated with downregulation of cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle progression .

- Reactive Oxygen Species (ROS) Modulation : The compound appears to influence intracellular ROS levels, which play a significant role in cell signaling and apoptosis. In experiments, treatment with this compound resulted in a significant decrease in ROS levels, suggesting a potential protective effect against oxidative stress .

Biological Activity in Cancer Research

Recent investigations have focused on the antiproliferative properties of this compound across various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 28 | Induces G0/G1 phase arrest; downregulates CDK4/6 |

| SW480 | 35 | Reduces ROS levels; affects cell cycle dynamics |

| MDA-MB-453 | 40 | Promotes apoptosis through oxidative stress modulation |

Case Study 1: Colorectal Cancer

In a study involving HCT116 colorectal cancer cells, this compound demonstrated significant antiproliferative activity with an IC50 value of 28 µM. The compound was shown to cause cell cycle arrest at the G0/G1 phase by inhibiting CDK4 and CDK6 expressions over time .

Case Study 2: Breast Cancer

Another study evaluated its effects on MDA-MB-453 breast cancer cells, where it exhibited an IC50 value of 40 µM. The mechanism involved modulation of oxidative stress pathways leading to increased apoptosis rates .

Neuroprotective Potential

Beyond its anticancer properties, this compound has been investigated for its potential role as a β-secretase (BACE1) inhibitor in Alzheimer's disease models. BACE1 is crucial for the cleavage of amyloid precursor protein (APP), leading to amyloid-beta peptide formation, which is implicated in Alzheimer's pathology .

Findings:

Research indicates that compounds similar to this compound can selectively inhibit BACE1 without significantly affecting related aspartyl proteases, suggesting a potential therapeutic avenue for Alzheimer's disease .

Q & A

Basic Research Question

- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation .

- Handling : Use fume hoods, nitrile gloves, and protective eyewear. Avoid dust formation (risk of inhalation).

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent contamination .

How can this compound be utilized in ligand-based virtual screening for enzyme inhibitors?

Advanced Research Question

Virtual screening pipelines (e.g., Schrödinger’s Glide) can assess its potential as a MAO-B inhibitor. Steps include:

Library Preparation : Generate 3D conformers of the compound and derivatives.

Docking : Screen against MAO-B crystal structures (PDB: 2V5Z) to predict binding modes.

ADMET Profiling : Predict absorption, toxicity, and metabolic stability using QSAR models.

Table 1 summarizes key parameters for analogs from similar studies:

| Compound ID | Molecular Weight | Charge | Binding Affinity (kcal/mol) |

|---|---|---|---|

| ZINC34818738 | 4.037 | -3.5659 | -8.2 |

| ZINC34818750 | 4.083 | -3.8931 | -9.1 |

Data from ligand-based screens suggest oxetane derivatives exhibit enhanced selectivity over MAO-A .

What strategies resolve racemic mixtures of 1-(Oxetan-3-yl)ethanamine into the (S)-enantiomer?

Advanced Research Question

- Kinetic Resolution : Use lipases or esterases to selectively hydrolyze one enantiomer from a racemic ester.

- Chiral Chromatography : Preparative-scale HPLC with chiral columns (e.g., Chiralpak IG-3) achieves >99% ee.

- Dynamic Kinetic Resolution (DKR) : Combine transaminases with racemization catalysts (e.g., aluminum complexes) for near-quantitative conversion .

How is the stability of this compound assessed under varying pH conditions?

Basic Research Question

- pH-Rate Profiling : Incubate the compound in buffers (pH 1–13) at 37°C. Monitor degradation via LC-MS.

- Arrhenius Analysis : Determine activation energy (Ea) for hydrolysis at elevated temperatures (40–80°C).

- Degradation Products : Identify byproducts (e.g., oxetane ring-opening products) using HRMS and NMR .

What role does the oxetane moiety play in improving blood-brain barrier (BBB) penetration?

Advanced Research Question

The oxetane’s small size and polarity balance enhance BBB permeability by reducing P-glycoprotein efflux. LogP calculations (DFT or experimental shake-flask) show optimal values (LogP ~2) for CNS penetration. In vivo studies in rodents using radiolabeled analogs (e.g., ¹⁴C-tracers) quantify brain-to-plasma ratios .

How can enantiomeric impurities in this compound impact biological assay outcomes?

Advanced Research Question

Even minor (R)-enantiomer contamination (e.g., 5% ee) can skew dose-response curves in receptor-binding assays. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.